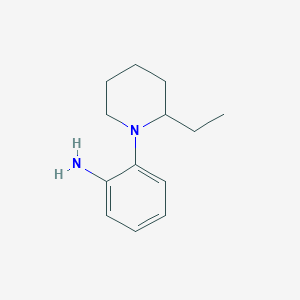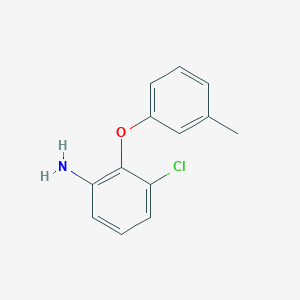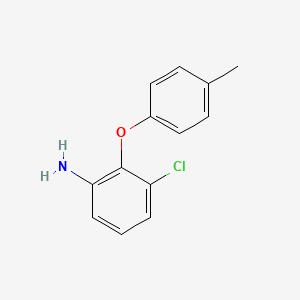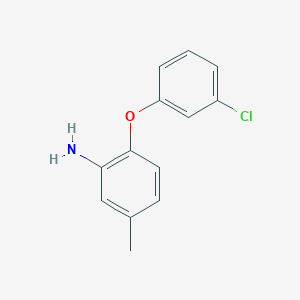
2-(3-Chlorphenoxy)-5-methylanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorophenoxy group attached to the aniline ring, which imparts unique chemical properties to the compound
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenoxy)-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Similar compounds such as 2-(3-chlorophenoxy)propionic acid have been described as herbicides , suggesting that the compound may interact with specific targets in plants
Mode of Action
For instance, 2-(3-Chlorophenoxy)propionic acid, a related compound, is known to be a chiral phenoxy acid herbicide . The exact interaction of 2-(3-Chlorophenoxy)-5-methylaniline with its targets and the resulting changes are subjects for further investigation.
Biochemical Pathways
A related compound, 2-(3-chlorophenoxy)propionic acid, has been described as a herbicide , suggesting that it may interfere with certain biochemical pathways in plants
Result of Action
Related compounds such as 2-(3-chlorophenoxy)propionic acid have been described as herbicides , suggesting that they may have specific effects on plant cells
Action Environment
It’s worth noting that similar compounds such as cloprop, a herbicide that is now obsolete, is highly soluble in water and non-volatile This suggests that environmental factors such as temperature, pH, and the presence of water could potentially influence the action of 2-(3-Chlorophenoxy)-5-methylaniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-5-methylaniline typically involves the reaction of 3-chlorophenol with 5-methylaniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the aniline derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3-Chlorophenoxy)-5-methylaniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenoxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Vergleich Mit ähnlichen Verbindungen
2-(3-Chlorophenoxy)-5-methylaniline can be compared with other similar compounds such as:
2-(4-Chlorophenoxy)-5-methylaniline: Similar structure but with the chlorine atom in a different position, leading to different chemical properties and reactivity.
2-(3-Bromophenoxy)-5-methylaniline: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and biological activity.
2-(3-Chlorophenoxy)-4-methylaniline: Methyl group in a different position, influencing the compound’s steric and electronic properties.
These comparisons highlight the uniqueness of 2-(3-Chlorophenoxy)-5-methylaniline in terms of its specific chemical structure and the resulting properties and applications.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-5-6-13(12(15)7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAVQNKEACEBQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=CC=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)
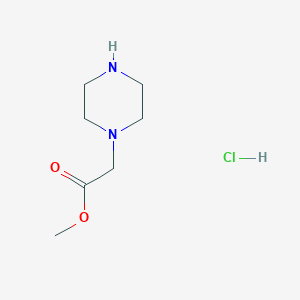
![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)
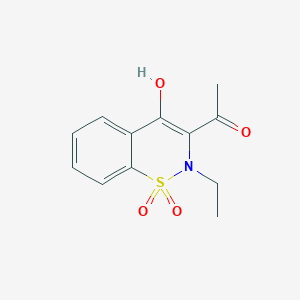
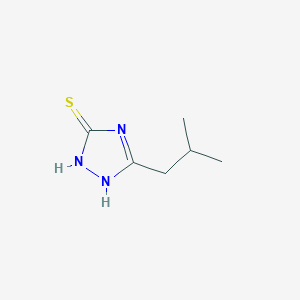
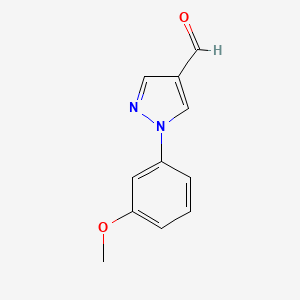

acetic acid](/img/structure/B1318561.png)
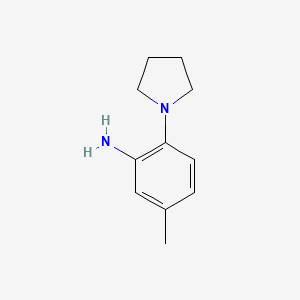
![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)
![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)
